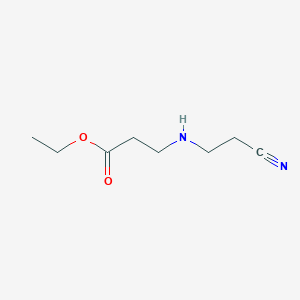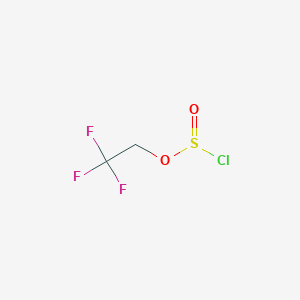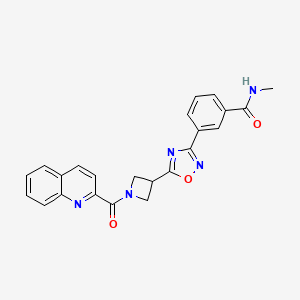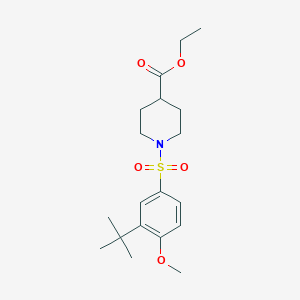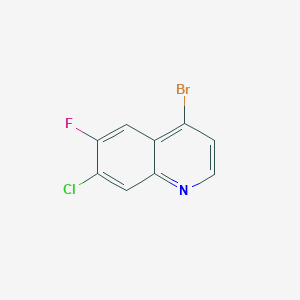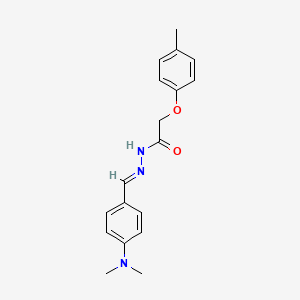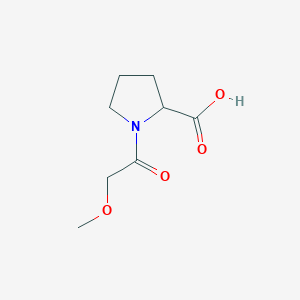
1-(2-Methoxyacetyl)proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyacetyl)proline is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.20 . It is a derivative of proline, an amino acid that plays a crucial role in various biological processes .
Molecular Structure Analysis
The molecular structure of 1-(2-Methoxyacetyl)proline consists of a proline core with a methoxyacetyl group attached . The presence of this group may influence the compound’s properties and interactions.科学的研究の応用
Plant Development and Stress Tolerance
Proline is a proteogenic amino acid that accumulates in plants under both stress and non-stress conditions. Recent discoveries highlight its crucial role in plant growth and differentiation throughout the life cycle. Specifically, proline plays a key role in cell wall synthesis and development. Components like extensins, arabinogalactan proteins, and hydroxyproline- and proline-rich proteins are essential for cell wall structure and signal transduction cascades. Additionally, proline transporters modulate key events in plant development .
Enantioselective Synthesis of 3-Substituted Prolines
Researchers have achieved the enantioselective synthesis of 3-substituted prolines starting from 3-hydroxy-(S)-2-proline. Palladium-mediated couplings allow the introduction of various groups at the C3 position, leading to structurally diverse proline derivatives. These compounds find applications in drug discovery and materials science .
Physiochemical Regulation in Quinoa Plants
Exogenously applied proline has been studied for its effects on physiochemical parameters in quinoa (Chenopodium quinoa Willd.). Researchers examined the impact of proline and low-temperature treatment on two quinoa cultivars. Proline pretreatment influenced stress tolerance and physiological responses in these plants, making it relevant for crop improvement .
作用機序
- Under genotoxic stress, p53 induces POX/PRODH, which plays a crucial role in apoptosis through both mitochondrial and death receptor pathways .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
特性
IUPAC Name |
1-(2-methoxyacetyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-13-5-7(10)9-4-2-3-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRWEUVVHSNRGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

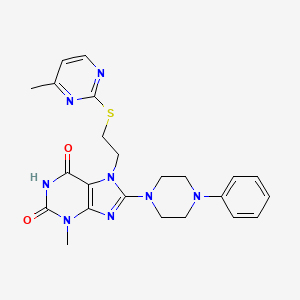
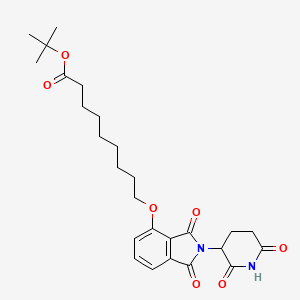
![N-(2-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2590295.png)
![Ethyl 8-syn-(1S,5R)-3-oxobicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2590302.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2590303.png)
![N,N-dimethyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2590304.png)
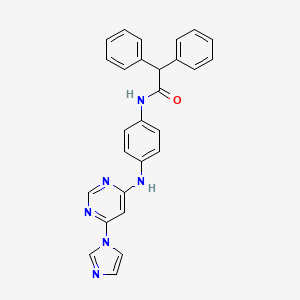
![N-(4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2590306.png)
